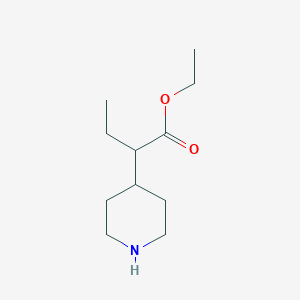

Ethyl 2-(piperidin-4-yl)butanoate

Vue d'ensemble

Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The molecular formula of Ethyl 2-(piperidin-4-yl)butanoate is C11H21NO2. Its molecular weight is 199.29 g/mol.Applications De Recherche Scientifique

Chemistry and Synthesis

Facilitation of Complex Syntheses : Compounds structurally related to Ethyl 2-(piperidin-4-yl)butanoate have been used in the synthesis of polyfunctional pyrazolyl-substituted and pyrazolofused pyridines, demonstrating the utility of related structures in facilitating complex chemical syntheses through one-pot reactions (Latif, Rady, & Döupp, 2003).

Copolymerization and Material Properties : Research on related ethylenes and cyanoacrylates, which share functional groups or synthetic routes with this compound, has led to the development of novel copolymers. These materials exhibit unique properties such as adjustable crystallinity and thermal degradation patterns, suggesting potential applications in creating new materials with tailored properties (Kharas et al., 2016; Kharas et al., 2016).

Biomedical Applications

Drug Design and Pharmacology : this compound's structural motif is found in molecules investigated for their pharmacological applications, such as inhibitors of acetylcholinesterase, suggesting potential relevance in the design of therapeutic agents (Sugimoto et al., 1995).

Biodegradable Polymers for Biomedical Applications : The synthesis and characterization of biodegradable polymers incorporating structures similar to this compound have been explored. These polymers are potential candidates for biomedical applications such as gene delivery, highlighting the relevance of such structures in developing new biomaterials (Martino, Scandola, & Jiang, 2012).

Analytical and Environmental Applications

- Solvent Analysis and CO2 Capture : Studies involving tertiary amines for CO2 capture and analysis demonstrate the broader context in which this compound-related functionalities may be applied, particularly in environmental and analytical chemistry (Liu et al., 2019).

Mécanisme D'action

While the exact mechanism of action for Ethyl 2-(piperidin-4-yl)butanoate is not clear, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Orientations Futures

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on the pharmaceutical applications of synthetic and natural piperidines . This suggests that there is ongoing research in this field, and Ethyl 2-(piperidin-4-yl)butanoate could potentially have future applications in the pharmaceutical industry.

Propriétés

IUPAC Name |

ethyl 2-piperidin-4-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-10(11(13)14-4-2)9-5-7-12-8-6-9/h9-10,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGVKICPGLCEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCNCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

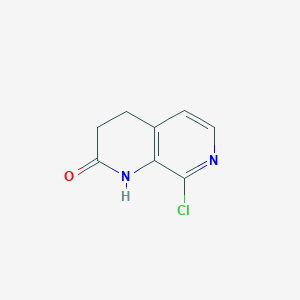

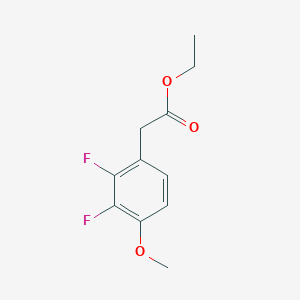

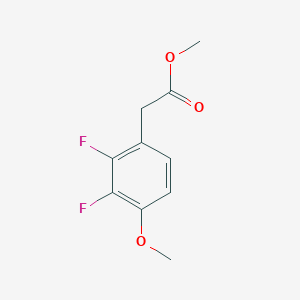

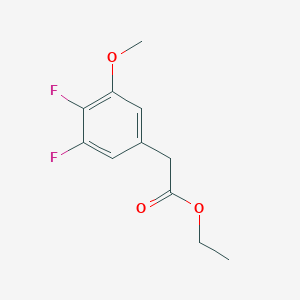

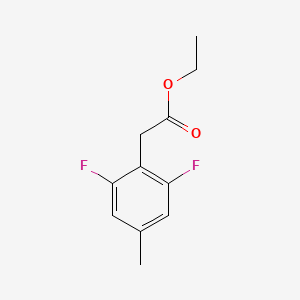

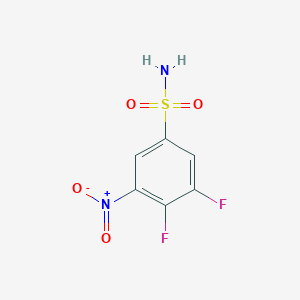

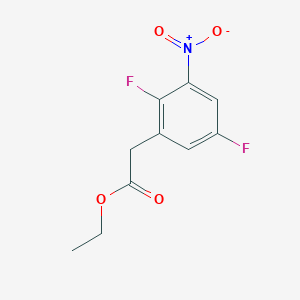

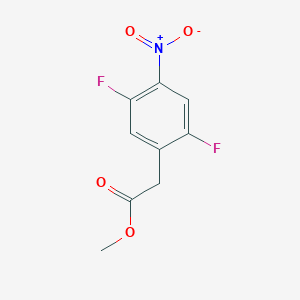

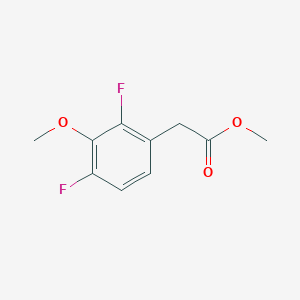

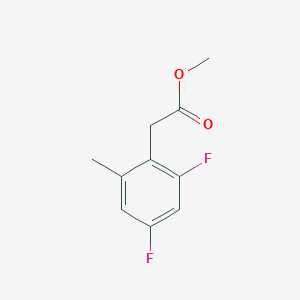

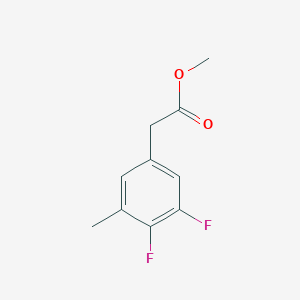

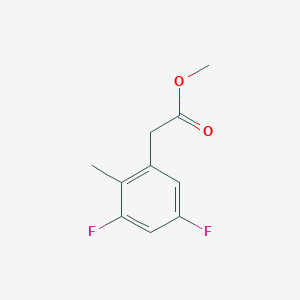

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.